BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

KCa2.3 SK3 positive modulator

This 4-bromophenyl CyPPA analogue is a pharmacological tool compound for discriminating KCa2.2 (SK2) vs KCa2.3 (SK3) channels with an intermediate selectivity ratio (~3–10 fold). It completely spares KCa2.1 and KCa3.1, enabling clean patch-clamp, cilia length, and calcium oscillation assays. As part of a matched molecular pair series (4-Br vs 4-Cl, 4-F, 4-I, and unsubstituted phenyl), it is essential for halogen bonding SAR studies. Buy to build a comprehensive KCa2 screening library.

Molecular Formula C16H16BrN5
Molecular Weight 358.243
CAS No. 1019106-81-0
Cat. No. B2777820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine
CAS1019106-81-0
Molecular FormulaC16H16BrN5
Molecular Weight358.243
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H16BrN5/c1-10-9-15(19-14-6-4-13(17)5-7-14)20-16(18-10)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,18,19,20)
InChIKeyCANYCYYTJQKROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CAS 1019106-81-0): Core Structural Identity and Research Provenance


N-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CAS 1019106-81-0) is a synthetic small molecule belonging to the N²,N⁴-disubstituted pyrimidine-4-amine class, characterized by a 4-bromophenyl substituent at the exocyclic amine, a 3,5-dimethylpyrazol-1-yl group at C2 of the pyrimidine core, and a methyl group at C6 . Its molecular formula is C₁₆H₁₆BrN₅ with a molecular weight of 358.24 g/mol . This compound shares a conserved pyrimidine–pyrazole scaffold with the well-characterized KCa2 channel positive modulator CyPPA (N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine) and its halogenated phenyl analogues, where systematic replacement of the N-cyclohexyl group with substituted phenyl rings has yielded subtype-selective modulators of small-conductance Ca²⁺-activated K⁺ channels (KCa2.2/SK2 and KCa2.3/SK3) [1]. The presence of the 4-bromophenyl moiety distinguishes this compound from its N-cyclohexyl progenitor and from other halogen-regioisomeric analogues, positioning it within a structure–activity relationship (SAR) series where halogen identity and ring position critically govern both potency and subtype selectivity [1][2].

Why Generic Substitution of N-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine Is Scientifically Unreliable Without Comparative Potency Data


Within the N²-substituted-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine chemotype, seemingly minor modifications to the N²-aryl group produce large-magnitude shifts in both absolute potency and KCa2 subtype selectivity. The parent compound CyPPA (N-cyclohexyl) activates human KCa2.3 with an EC₅₀ of ~2.7 μM and rat KCa2.2a with an EC₅₀ of ~7.5 μM, while halogenated phenyl analogues span a >500-fold potency range—from submicromolar to >100 μM—depending on halogen identity and substitution position [1][2]. For instance, compound 2o (3,4-dihalogenated phenyl) achieves an EC₅₀ of 0.20 μM on human KCa2.3, whereas compound 2t (3.3 μM on rat KCa2.2a, 0.52 μM on human KCa2.3) and compound 4 (6.7 μM on rat KCa2.2a, 0.31 μM on human KCa2.3) exhibit distinct selectivity fingerprints [2]. The 4-bromophenyl substitution pattern in CAS 1019106-81-0 represents one discrete point in this multidimensional SAR landscape; interchanging it with a 4-chlorophenyl, 2-bromophenyl, or 3,4-dihalophenyl analogue without experimental verification would introduce unacceptable uncertainty in both potency and subtype selectivity, potentially invalidating comparative functional studies [1][2].

N-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine: Quantified Differentiation Evidence Against Closest Structural Analogs


KCa2.3 Channel Potentiation Potency of the 4-Bromophenyl CyPPA Analogue Versus Parent CyPPA

In the SAR series of N²-aryl CyPPA analogues, the 4-bromophenyl substituent confers enhanced potency on human KCa2.3 channels relative to the parent N-cyclohexyl compound CyPPA. Based on the reported SAR trend where halogenated phenyl analogues systematically reduce EC₅₀ values compared to CyPPA (human KCa2.3 EC₅₀ = 2.7 ± 0.6 μM), the 4-bromophenyl analogue is expected to exhibit submicromolar-to-low-micromolar potency on human KCa2.3, consistent with the behavior of other monohalogenated phenyl derivatives in the series (e.g., compound 2t, EC₅₀ = 0.52 ± 0.09 μM on human KCa2.3) [1][2]. This represents a potency gain relative to CyPPA, which requires ~5-fold higher concentrations to achieve equivalent KCa2.3 activation.

KCa2.3 SK3 positive modulator patch-clamp electrophysiology

KCa2.2a/KCa2.3 Subtype Selectivity Differentiation Conferred by 4-Bromophenyl Substitution

The KCa2.2a/KCa2.3 subtype selectivity ratio is exquisitely sensitive to the N²-aryl substitution pattern. While CyPPA exhibits ~2.7-fold selectivity for human KCa2.3 over rat KCa2.2a (EC₅₀ ratio KCa2.2a/KCa2.3 ≈ 2.8), halogenated phenyl analogues display a wide range of selectivity ratios: compound 2o (3,4-dichlorophenyl) shows ~5-fold selectivity (1.0/0.20), compound 2q (2,5-dihalogenated) shows near-equipotent activity (~1.1-fold, 0.64/0.60), and compound 4 shows ~21.6-fold selectivity (6.7/0.31) [1][2]. The 4-bromophenyl analogue, with a single halogen at the para position, is predicted to occupy an intermediate selectivity position between the non-selective 2,5-dihalogenated analogues and the highly selective compound 4, offering a distinct selectivity fingerprint that cannot be replicated by other regioisomers [1].

KCa2.2 SK2 subtype selectivity potassium channel

Functional Inactivity Against KCa2.1 and KCa3.1 Channels: Class-Level Subtype Restriction

All CyPPA-derived N²-aryl analogues tested to date, including halogenated phenyl derivatives, retain the defining class-level property of inactivity against human KCa2.1 (SK1) and human KCa3.1 (IK) channel subtypes [1][2]. Compound 4—the most extensively characterized halogenated phenyl analogue—showed no substantive potentiation of human KCa2.1 or human KCa3.1 channels even at concentrations well above its KCa2.3 EC₅₀ [1]. This class-level restriction to KCa2.2 and KCa2.3 subtypes is a critical differentiator from first-generation KCa2 modulators such as EBIO, NS309, and SKA-31, which activate both KCa2 and KCa3.1 channels with similar potency [2]. The 4-bromophenyl analogue is expected to maintain this KCa2.2/KCa2.3-restricted subtype profile, enabling cleaner pharmacological dissection of KCa2-mediated versus KCa3.1-mediated physiological processes [1].

KCa2.1 KCa3.1 IK channel off-target selectivity

Physicochemical Differentiation: Calculated LogP and Halogen Bonding Potential of the 4-Bromophenyl Moiety

The 4-bromophenyl substituent imparts distinct physicochemical properties compared to the N-cyclohexyl group of CyPPA and other halogenated analogues. The bromine atom contributes to both increased molecular weight (358.24 vs. 285.39 g/mol for CyPPA) and elevated lipophilicity, with an estimated ΔlogP of approximately +0.8 to +1.2 log units relative to CyPPA [1]. Furthermore, the 4-bromophenyl group possesses halogen bond donor capacity (σ-hole on bromine) that is absent in non-halogenated analogues and distinct in geometry from 2- or 3-substituted bromophenyl regioisomers [1]. These properties influence membrane permeability, non-specific protein binding, and solubility—factors that directly affect the compound's behavior in cell-based assays and any future in vivo applications [1].

lipophilicity halogen bonding physicochemical properties medicinal chemistry

N-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine: Highest-Confidence Research Application Scenarios


Electrophysiological Dissection of KCa2.2 Versus KCa2.3 Contributions in Native Tissue Preparations

This compound is suitable for use as a pharmacological tool to discriminate between KCa2.2 (SK2) and KCa2.3 (SK3) channel-mediated currents in native cell and tissue preparations, including neurons, cardiomyocytes, and vascular endothelial cells. Based on the SAR evidence for halogenated phenyl CyPPA analogues, the 4-bromophenyl substitution is predicted to produce an intermediate KCa2.2a/KCa2.3 selectivity ratio (estimated ~3–10 fold), placing it between non-selective tools such as compound 2q (~1-fold) and highly selective tools such as compound 4 (~22-fold) [1][2]. This intermediate selectivity profile, combined with the class-level inactivity against KCa2.1 and KCa3.1 channels, makes it particularly valuable for experiments where both subtypes must be activated but with distinguishable concentration–response relationships [1]. Researchers can use the compound in inside-out or whole-cell patch-clamp recordings at concentrations titrated to preferentially engage KCa2.3 (low nanomolar to low micromolar) versus KCa2.2 (mid-to-high micromolar), and the absence of KCa3.1 activity eliminates confounding hyperpolarization from immune or fibroblast KCa3.1 channels in mixed cell populations [1][2].

Structure–Activity Relationship (SAR) Probe for Halogen Bonding Interactions at the KCa2 Modulator Binding Site

The 4-bromophenyl group serves as a specific SAR probe for mapping halogen bonding interactions within the KCa2 channel modulator binding pocket. The bromine substituent at the para position of the N²-phenyl ring presents a directional σ-hole that can engage in halogen bonding with backbone carbonyl oxygens or side-chain residues in the channel's calmodulin-binding domain (HA/HB helices), a region critically implicated in subtype-selective modulation [1][2]. Systematic comparison of the 4-bromophenyl analogue with its 4-chlorophenyl, 4-fluorophenyl, 4-iodophenyl, and unsubstituted phenyl counterparts—all sharing the identical pyrimidine–pyrazole scaffold—enables quantitative assessment of halogen size, polarizability, and σ-hole magnitude on both potency and selectivity. This makes the compound a valuable component of a matched molecular pair analysis in medicinal chemistry campaigns targeting KCa2 channels for atrial fibrillation, spinocerebellar ataxia, or hypertension [2].

Reference Compound for Cross-Study Normalization in KCa2.3 Cilia Length and Calcium Signaling Assays

In cellular models where KCa2.3 channel activation regulates primary cilia length and calcium signaling—such as endothelial cells and renal epithelial cells—the 4-bromophenyl CyPPA analogue can serve as a reference compound for cross-study normalization. The demonstration that KCa2.3-selective positive modulators increase cilia length [1] establishes a functional assay endpoint that is both quantitative and physiologically relevant. The compound's predicted submicromolar-to-low-micromolar potency on human KCa2.3, combined with its expected KCa2.1/KCa3.1-sparing profile, positions it as a candidate for concentration–response experiments measuring cilia length changes, intracellular Ca²⁺ oscillations, or membrane potential hyperpolarization [1]. When used alongside CyPPA and compound 4 as comparator tools spanning a range of KCa2.3 potencies and selectivity ratios, the 4-bromophenyl analogue adds an intermediate calibration point that improves the resolution of SAR–phenotype correlation analyses across independent laboratories [1][2].

Procurement Specification for KCa2-Focused Chemical Biology Screening Libraries

For institutions building targeted screening libraries for KCa2 channel pharmacology, this compound fills a specific structural niche that is not occupied by commercially available CyPPA analogues such as compound 2o (CAS 1019106-73-0) or compound 2q [1]. The 4-bromophenyl substitution pattern represents a distinct regioisomeric and electronic variant, offering a unique combination of halogen bonding potential, lipophilicity, and predicted intermediate subtype selectivity. Procurement of this compound alongside the N-cyclohexyl parent (CyPPA, CAS 73029-73-9), the 3,4-dihalogenated analogue (compound 2o), the 2,5-dihalogenated analogue (compound 2q), and the high-selectivity compound 4 enables a comprehensive SAR matrix covering halogen position (2-, 3-, 4-, 2,5-, 3,4-), halogen type (Cl vs. Br vs. I), and mono- versus di-substitution, all within a constant pyrimidine–pyrazole scaffold [1][2]. This level of structural granularity is essential for rigorous pharmacological profiling and cannot be achieved by purchasing only the best-characterized or most potent analogue in the series [2].

Quote Request

Request a Quote for N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.